molecular formula C8H15ClO4 B1677428 m-PEG3-acid chloride CAS No. 66722-87-0

m-PEG3-acid chloride

Cat. No.: B1677428
CAS No.: 66722-87-0
M. Wt: 210.65 g/mol
InChI Key: PYAOJSQBWUCVSW-UHFFFAOYSA-N
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Description

M-PEG3-acid chloride is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

In pharmaceutical R&D, this compound plays a crucial role in the development of prodrugs, targeted drug delivery systems, and bioconjugates . Its exceptional reactivity allows for the facile modification of therapeutic agents .


Molecular Structure Analysis

The chemical formula of this compound is C8H15ClO4 . Its exact mass is 210.07 and its molecular weight is 210.650 . The elemental analysis shows that it contains C (45.61%), H (7.18%), Cl (16.83%), and O (30.38%) .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This reaction is crucial in the development of prodrugs, targeted drug delivery systems, and bioconjugates .


Physical And Chemical Properties Analysis

Lower acyl chlorides, such as this compound, are colorless liquids with a strong odor . They dissolve in organic solvents like alcohol, ether, and chloroform . The boiling points and melting points of acyl chlorides are lower than those of the corresponding acids due to the lack of ability to form hydrogen bonds .

Scientific Research Applications

Role in Copper Electrodeposition

PEG, when used with chloride ions, plays a crucial role in suppressing copper deposition during the electroplating process. Hebert (2005) demonstrated that chloride ions and PEG act together as additives in copper damascene electroplating baths, where they effectively suppress deposition. The suppression mechanism involves the binding of PEG to the Cu surface, facilitated by adsorbed chloride ions, which are also incorporated into the deposited film. This understanding is critical for optimizing the electroplating process in the semiconductor industry (Hebert, 2005).

Enhancement of Copper Electrodeposition

The presence of chloride ions significantly influences the behavior of additives during copper electrodeposition. Tan et al. (2007) compared the effects of different additive systems, revealing that chloride ions can transition the electroplating process from inhibition to acceleration, highlighting the critical role played by chloride in conjunction with PEG (Tan, Guymon, Wheeler, & Harb, 2007).

PEGylation in Biotechnology and Pharmaceuticals

PEGylation, or the covalent attachment of PEG to peptides and proteins, is a significant technique to enhance the pharmacological properties of biological macromolecules. Roberts et al. (2002) discussed the chemistry behind peptide and protein PEGylation, highlighting its benefits such as improved solubility, reduced immunogenicity, and prolonged circulation time in the body. This process is pivotal for developing better therapeutic agents and biotechnological products (Roberts, Bentley, & Harris, 2002).

Extraction of Metals

PEG-based systems have also been explored for the extraction of metals. Bulgariu and Bulgariu (2011) presented experimental results on gold(III) extraction using an aqueous PEG-based two-phase system with chloride ions as extracting agents. Their work opens avenues for environmentally friendly and efficient methods for metal extraction and recovery from various media (Bulgariu & Bulgariu, 2011).

Microwave-assisted Organic Synthesis

Namboodiri and Varma (2001) found PEG to be an effective and non-toxic medium for microwave-assisted Suzuki cross-coupling reactions, facilitating the synthesis of biaryls. This method represents an eco-friendly approach to chemical synthesis, highlighting the versatility of PEG in promoting sustainable chemical processes (Namboodiri & Varma, 2001).

Mechanism of Action

Target of Action

m-PEG3-acid chloride is a PEG derivative containing a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These groups are prevalent in various biological molecules, making them a broad target for this compound.

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction allows this compound to attach to a wide range of molecules, altering their properties and behavior.

Pharmacokinetics

It’s known that pegylation, the process of attaching peg chains like this compound to other molecules, can enhance the solubility, stability, and half-life of therapeutic agents . This suggests that this compound could potentially improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecules it is attached to.

Result of Action

The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This can lead to the modification of therapeutic agents, enhancing their physicochemical properties, and facilitating the design of more effective and safer pharmaceuticals .

Action Environment

The action of this compound is influenced by the presence of primary amine groups and activators such as EDC or DCC . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , suggesting that it may be more effective in hydrophilic environments.

Safety and Hazards

M-PEG3-acid chloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

M-PEG3-acid chloride is a versatile and highly reactive reagent, widely utilized in pharmaceutical research due to its unique functionality . As a member of the acid chloride family, it features a carbonyl chloride . It is expected to continue playing a crucial role in the development of prodrugs, targeted drug delivery systems, and bioconjugates .

Biochemical Analysis

Biochemical Properties

m-PEG3-acid chloride plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds with primary amine groups. This reaction is essential for the conjugation of biomolecules, such as proteins and peptides, to PEG chains, thereby increasing their solubility and stability . The compound interacts with enzymes like EDC and DCC, which act as activators to promote the formation of amide bonds . These interactions are vital for the development of bioconjugates and targeted drug delivery systems .

Cellular Effects

This compound influences various cellular processes by modifying the properties of biomolecules it conjugates with. For instance, the PEGylation of proteins and peptides using this compound can enhance their stability and solubility, thereby improving their therapeutic efficacy . This modification can also reduce the immunogenicity of therapeutic proteins, making them less likely to be recognized and attacked by the immune system . Additionally, this compound can impact cell signaling pathways and gene expression by altering the interactions between biomolecules and their cellular targets .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable amide bonds with primary amine groups on biomolecules. This reaction is facilitated by activators such as EDC and DCC, which promote the formation of a reactive intermediate that subsequently reacts with the amine group to form the amide bond . This modification can alter the properties of the biomolecule, such as its solubility, stability, and immunogenicity . Additionally, this compound can interact with enzymes and other biomolecules, leading to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under ambient conditions and can be stored for extended periods without significant degradation . Its reactivity may decrease over time, affecting the efficiency of the conjugation reactions . Long-term studies have shown that PEGylated biomolecules retain their enhanced properties, such as increased solubility and stability, over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as cellular damage and inflammation . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that facilitate the conjugation of biomolecules with PEG chains. The compound interacts with enzymes such as EDC and DCC, which promote the formation of stable amide bonds . These interactions can affect metabolic flux and metabolite levels by altering the properties of the modified biomolecules . Additionally, PEGylation can influence the pharmacokinetics and biodistribution of therapeutic agents, enhancing their efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility, facilitating its distribution in aqueous environments . This property allows this compound to reach its cellular targets and exert its effects efficiently . Additionally, the compound’s interactions with binding proteins can influence its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on biomolecules . This localization is crucial for the compound’s activity and function, as it ensures that the modified biomolecules are present in the appropriate cellular context .

Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO4/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAOJSQBWUCVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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